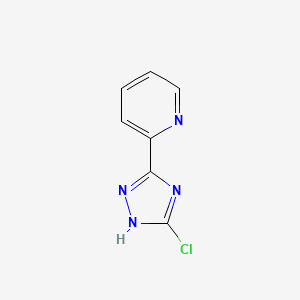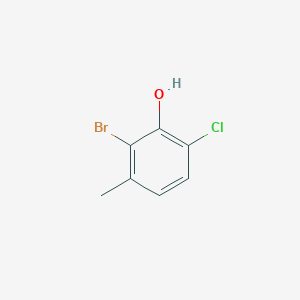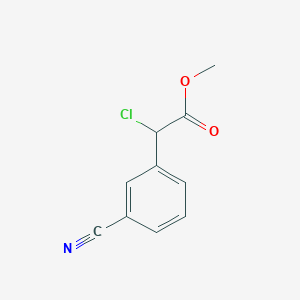![molecular formula C6H12Cl2N2S B1525609 [1-(4-甲基-1,3-噻唑-2-基)乙基]胺二盐酸盐 CAS No. 1332530-42-3](/img/structure/B1525609.png)
[1-(4-甲基-1,3-噻唑-2-基)乙基]胺二盐酸盐
描述
“[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest for many researchers . Substituents on a particular position of the thiazole ring can significantly affect the biological outcomes . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds as well as synthetic drugs . They are used in various fields such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . Moreover, thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用
分子对接和葡萄糖苷酶抑制: 从 N-芳基噻唑-2-胺中合成了一系列新型乙基 2-[芳基(噻唑-2-基)氨基]乙酸酯。这些化合物对 α-葡萄糖苷酶和 β-葡萄糖苷酶表现出显着的抑制活性。具体而言,化合物 4e 对 α-葡萄糖苷酶表现出最高的抑制作用,表明其在治疗应用中的潜力。分子对接研究揭示了这些化合物如何通过氨基和乙酸基与酶的活性位点结合,表明了它们的抑制作用的机制 (Babar 等,2017)。
杀软体动物的特性: 氯甲酸乙酯/DMF 混合物用于从 5-氨基-2-(乙硫基)噻唑-4-甲酰胺合成噻唑并[5,4-d]嘧啶,得到几种衍生物。这些合成产物表现出杀软体动物的特性,表明它们在控制血吸虫病中间宿主 B. alexandrina 蜗牛种群方面的潜力 (El-bayouki & Basyouni,1988)。
抗菌和细胞毒活性: 合成了新型 1H-苯并咪唑的氮杂环丁-2-酮衍生物,并评估了它们的抗菌和细胞毒活性。研究表明,其中一些化合物在体外表现出显着的抗菌活性和细胞毒活性,突出了它们在治疗应用中的潜在用途 (Noolvi 等,2014)。
噻唑及其稠合衍生物的抗菌活性: 合成了各种噻唑及其稠合衍生物,并测试了这些化合物对细菌分离株和真菌病原体的抗菌活性。研究表明,一些这些新合成的衍生物表现出显着的抗菌活性,表明它们在抗菌疗法中的潜在应用 (Wardkhan 等,2008)。
作用机制
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
未来方向
The future directions in the research of thiazole derivatives involve further optimization of the compounds to reduce their cytotoxicity and to develop a more drug-like profile . This includes the design and development of different thiazole derivatives, as well as the study of their structure–activity relationship .
生化分析
Biochemical Properties
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives have been shown to interact with enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for neurotransmitter synthesis . The compound’s interactions with these enzymes can modulate their activity, leading to changes in biochemical reactions.
Cellular Effects
The effects of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . Additionally, the compound can modulate gene expression, leading to changes in the production of proteins involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it may inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and other cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity . The compound’s initial effects on cells, such as inducing apoptosis or modulating gene expression, can have lasting impacts even after its degradation.
Dosage Effects in Animal Models
The effects of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its benefits, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in the synthesis and degradation of neurotransmitters, affecting their levels in the brain . Additionally, it can influence the production of reactive oxygen species (ROS) and other metabolites, impacting cellular redox balance and oxidative stress.
Transport and Distribution
The transport and distribution of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.
属性
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-4-3-9-6(8-4)5(2)7;;/h3,5H,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLTZQWHYUXKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718298 | |
| Record name | 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332530-42-3 | |
| Record name | 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[2-(Allyloxy)phenyl]ethanamine](/img/structure/B1525538.png)
![4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol](/img/structure/B1525539.png)

![2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B1525544.png)


![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)
